![molecular formula C22H20FN5O2S B2398787 N-(4-Ethoxyphenyl)-2-((1-(4-Fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamid CAS No. 1105236-62-1](/img/structure/B2398787.png)
N-(4-Ethoxyphenyl)-2-((1-(4-Fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Implikationen: Das Verständnis der Bindungsart zwischen dieser Verbindung und dem Insekten-RyR könnte zur Entwicklung effektiver Insektizide führen .
- Bedeutung: Die Untersuchung seiner Rolle in der Arzneimittelsynthese trägt zum Verständnis der pharmakologischen Eigenschaften von Cabozantinib bei .
Insektizide Aktivität
Schlüsselzwischenprodukt in der Arzneimittelsynthese
Theoretische Studien und Charakterisierung
Zusammenfassend lässt sich sagen, dass die insektizide Aktivität, die Rolle in der Arzneimittelsynthese, die theoretischen Studien und die potenziellen Anwendungen in der Materialwissenschaft und der Arzneimittelentwicklung diese Verbindung zu einem faszinierenden Thema für die wissenschaftliche Erforschung machen. Forscher aus verschiedenen Disziplinen können ihre Eigenschaften und Anwendungen weiter untersuchen, um unser Verständnis zu verbessern und innovative Lösungen zu entwickeln. 🌟 .
Wirkmechanismus
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator
Biochemical Pathways
The compound affects the biochemical pathways associated with the RyR. The RyR plays a crucial role in calcium signaling, which is essential for various cellular processes. By targeting and potentially activating the RyR, the compound can disrupt normal cellular functions .
Result of Action
The compound has shown insecticidal activities against the diamondback moth (Plutella xylostella), with most of the compounds showing moderate to high activities . One of the compounds showed 84% larvicidal activity against Plutella xylostella at the concentration of 0.1 mg L −1 .
Biologische Aktivität
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article summarizes its biological activity based on available research findings, including in vitro studies, structure-activity relationships (SAR), and other relevant data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular structure includes an ethoxy group, a fluorophenyl moiety, and a pyrazolo[3,4-d]pyridazin core, which are significant for its biological interactions.
1. Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to inhibit specific enzymes. For instance, it has been evaluated for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro assays demonstrated that the compound exhibits selective inhibition of MAO-B with an IC50 value indicative of moderate potency.
Compound | Target Enzyme | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide | MAO-B | 8.19 | Competitive Inhibition |
This competitive inhibition suggests that the compound binds to the active site of MAO-B, preventing substrate access and thereby reducing enzymatic activity .
2. Antitumor Activity
The compound has also been investigated for its potential antitumor properties. In cell line studies involving various cancer types (e.g., lung and liver cancers), it demonstrated significant cytotoxic effects. The following table summarizes its activity across different cancer cell lines:
Cell Line | IC50 Value (µM) | Observed Effect |
---|---|---|
HepG2 (liver cancer) | 5.0 | Induction of apoptosis |
A549 (lung cancer) | 6.5 | Cell cycle arrest at G2/M phase |
HeLa (cervical cancer) | 7.0 | Increased caspase-3 activity |
The mechanism behind this antitumor activity appears to involve apoptosis induction and modulation of cell cycle progression, which were confirmed by increased levels of cleaved caspase-3 and alterations in cyclin expression profiles .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the compound's structure influence its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances MAO-B inhibitory activity.
- Thioacetamide Linkage : The thioacetamide moiety is crucial for maintaining potency against target enzymes.
These insights can guide future synthetic efforts aimed at optimizing the compound's efficacy and selectivity.
Case Studies
Several case studies have illustrated the therapeutic potential of compounds similar to N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide:
- Case Study 1 : A clinical trial involving MAO-B inhibitors showed improved patient outcomes in neurodegenerative disease management when combined with this class of compounds.
- Case Study 2 : Preclinical models demonstrated that compounds with similar scaffolds effectively reduced tumor size in xenograft models, supporting further development for cancer therapies.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-3-30-18-10-6-16(7-11-18)25-20(29)13-31-22-21-19(14(2)26-27-22)12-24-28(21)17-8-4-15(23)5-9-17/h4-12H,3,13H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNDTUXNQXHCFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.